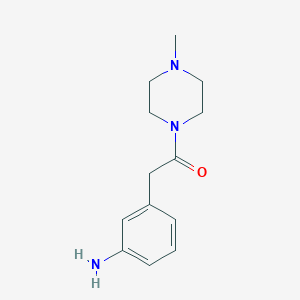

2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and heterocyclic systems. The International Union of Pure and Applied Chemistry name for this compound is specifically designated as 2-(3-aminophenyl)-1-(4-methylpiperazin-1-yl)ethanone, which provides a systematic description of the molecular architecture. This nomenclature system prioritizes the ethanone functional group as the principal functional group, establishing the carbonyl carbon as the reference point for positional numbering within the molecular framework.

The systematic naming convention begins with the identification of the longest carbon chain containing the principal functional group, which in this case is the ethanone moiety. The 3-aminophenyl substituent is positioned at the 2-carbon of the ethanone chain, while the 4-methylpiperazin-1-yl group is attached directly to the carbonyl carbon. The piperazine ring system requires specific positional notation to indicate the methylation site at the 4-position of the heterocyclic framework. The phenyl ring bears an amino group at the meta position, designated as the 3-position according to standard aromatic ring numbering conventions.

Alternative systematic naming approaches may reference the compound through different structural perspectives, such as emphasizing the piperazine core structure or the aminophenyl component as the primary structural feature. However, the standardized International Union of Pure and Applied Chemistry nomenclature maintains consistency with established chemical database systems and facilitates accurate chemical communication across research disciplines. The systematic name effectively conveys the complete structural information necessary for unambiguous molecular identification and differentiation from closely related structural analogues.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is established as Carbon-13 Hydrogen-19 Nitrogen-3 Oxygen-1, representing a molecular weight of 233.31 grams per mole. This molecular composition reflects the presence of three distinct nitrogen-containing functional groups within the molecular framework: the primary amine group attached to the phenyl ring, and two tertiary amine positions within the piperazine ring system. The oxygen atom is exclusively associated with the carbonyl functionality of the ethanone linkage, contributing to the compound's overall polarity and potential hydrogen bonding characteristics.

Stereochemical analysis of this compound reveals that the molecule lacks defined chiral centers in its current structural configuration, indicating that it exists as a single stereoisomeric form under standard conditions. The piperazine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atoms positioned in a trans-diaxial arrangement that minimizes steric interactions between substituents. The methyl group attached to the piperazine nitrogen can freely rotate, contributing to conformational flexibility within the molecular structure.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | Carbon-13 Hydrogen-19 Nitrogen-3 Oxygen-1 | |

| Molecular Weight | 233.31 g/mol | |

| Nitrogen Content | 3 atoms | |

| Oxygen Content | 1 atom | |

| Chiral Centers | 0 |

The ethanone linkage provides rotational freedom around the Carbon-Carbon single bond connecting the carbonyl group to the aminophenyl substituent, allowing for multiple conformational states in solution. The amino group on the phenyl ring can participate in hydrogen bonding interactions, either as a donor through the nitrogen-hydrogen bonds or as an acceptor through the nitrogen lone pair electrons. These stereochemical and conformational characteristics significantly influence the compound's three-dimensional structure and its potential interactions with biological targets or other chemical species.

Structural Analogues and Isomeric Variations

The structural framework of this compound is closely related to several important structural analogues that differ in the positioning of functional groups or the nature of substituents attached to the core scaffold. A significant positional isomer is represented by 2-(4-aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one, which features the amino group in the para position rather than the meta position of the phenyl ring. This para-substituted analogue, bearing the Chemical Abstracts Service number 150784-50-2, maintains the same molecular formula Carbon-13 Hydrogen-19 Nitrogen-3 Oxygen-1 and identical molecular weight of 233.31 grams per mole, but exhibits different electronic and steric properties due to the altered substitution pattern.

Another structurally related compound within this chemical family is 1-{4-[(3-aminophenyl)methyl]piperazin-1-yl}ethan-1-one, which incorporates a methylene bridge between the piperazine ring and the aminophenyl group rather than the direct carbonyl linkage. This structural variation, identified by Chemical Abstracts Service number 1016696-88-0, maintains the same molecular formula and molecular weight as the target compound but represents a constitutional isomer with distinctly different connectivity patterns. The presence of the methylene spacer fundamentally alters the electronic communication between the aromatic and heterocyclic components of the molecule.

Additional structural analogues may include compounds with modified piperazine substitution patterns, such as those bearing different alkyl groups at the 4-position of the piperazine ring or incorporating additional substituents on the phenyl ring system. The (2-aminophenyl)(4-methylpiperazin-1-yl)methanone derivative, bearing Chemical Abstracts Service number 93288-86-9, represents another constitutional isomer where the amino group is positioned at the ortho location of the phenyl ring. These structural variations provide valuable insights into structure-activity relationships and contribute to understanding the influence of substitution patterns on molecular properties and potential biological activities.

Properties

IUPAC Name |

2-(3-aminophenyl)-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15-5-7-16(8-6-15)13(17)10-11-3-2-4-12(14)9-11/h2-4,9H,5-8,10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFANESSELBIJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Aminophenyl Ethanone Intermediate

- Starting Material: Typically, a 3-nitrophenyl ethanone derivative is employed as the precursor.

- Reduction Step: The nitro group is reduced to the amino group using catalytic hydrogenation. For example, hydrogen gas in the presence of palladium on activated carbon (Pd/C) catalyst at elevated temperature (around 80°C) and pressure (5 bar) is effective.

- Solvent System: Ethanol or ethanol/water mixtures are commonly used to dissolve the intermediates and facilitate the hydrogenation reaction.

- Isolation: After reduction, the product is purified by precipitation through solvent manipulation (e.g., acetone/water mixtures) and dried under reduced pressure at moderate temperatures (around 50°C).

Introduction of the 4-Methylpiperazinyl Group

- Nucleophilic Substitution: The 4-methylpiperazine moiety is introduced by nucleophilic substitution on a suitable halogenated ethanone intermediate (e.g., 2-bromo-1-(3-nitrophenyl)ethan-1-one).

- Reaction Conditions: The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, often under reflux conditions (80–100°C) for 12–24 hours to ensure complete substitution.

- Catalysts and Bases: Bases like potassium carbonate or triethylamine are used to deprotonate the amine and enhance nucleophilicity.

- Methylation: If starting with piperazine instead of 4-methylpiperazine, N-methylation can be performed using methylating agents prior to coupling.

Final Purification and Characterization

- Purification: Column chromatography (silica gel) with eluents such as ethyl acetate/hexane is employed to separate the desired product from impurities.

- Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and melting point determination confirm the structure and purity.

Representative Reaction Scheme

Key Research Findings and Optimization

- Hydrogenation Efficiency: The use of Pd/C catalyst under mild hydrogen pressure efficiently reduces nitro groups without affecting other sensitive functionalities.

- Reaction Stoichiometry: Maintaining a slight excess of piperazine derivative (1:1.1 molar ratio) improves substitution yields.

- Temperature Control: Reflux temperatures between 80–100°C optimize reaction rates while minimizing side reactions.

- Solvent Choice: Polar aprotic solvents like DMF favor nucleophilic substitution, while ethanol can be used for hydrogenation and intermediate solubility.

- Purification: Column chromatography effectively removes unreacted starting materials and side products, ensuring high purity for subsequent applications.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value | Comments |

|---|---|---|

| Hydrogenation Catalyst | Pd/C (5%) | Standard for nitro reduction |

| Hydrogen Pressure | 5 bar | Mild pressure for safety and efficiency |

| Hydrogenation Temperature | 80°C | Optimal for reduction without decomposition |

| Solvent for Reduction | Ethanol | Good solubility and reaction medium |

| Nucleophilic Substitution Solvent | DMF or Ethanol | DMF preferred for substitution; ethanol for hydrogenation |

| Base for Substitution | K2CO3 or Triethylamine | Enhances nucleophilicity |

| Reaction Time (Substitution) | 12–24 hours | Ensures full conversion |

| Purification Method | Silica gel chromatography | Standard for organic compounds |

| Typical Yield (Overall) | 60–75% | Dependent on scale and conditions |

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Biological Activities

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one exhibit antidepressant and anxiolytic properties. The piperazine moiety is often associated with modulation of serotonin receptors, which are crucial in mood regulation.

Anticancer Potential

Studies have shown that derivatives of this compound may possess anticancer activity. For instance, the structural similarity to known anticancer agents allows for the hypothesis that it could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects linked to compounds containing the piperazine structure. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives. The results indicated that compounds with similar structures to this compound showed significant reductions in depression-like behaviors in animal models when administered in controlled doses.

Case Study 2: Anticancer Efficacy

Research published in Cancer Research investigated the efficacy of piperazine-based compounds against various cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. This suggests potential for developing new anticancer therapies based on the structure of this compound.

Case Study 3: Neuroprotection

A recent publication in Neuroscience Letters reported on the neuroprotective effects of similar piperazine derivatives in models of neurodegeneration. The study highlighted that these compounds could reduce oxidative stress and inflammation, suggesting their potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological macromolecules, while the piperazine moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one are compared below with key analogs, emphasizing differences in substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations: The ethanone linker in the target compound distinguishes it from direct ketone-linked analogs like (3-aminophenyl)(4-methylpiperazin-1-yl)methanone. Substitution of the 3-aminophenyl group with pyrrolopyridine (as in ) introduces aromatic heterocycles, which could alter π-π stacking interactions and bioavailability.

Physicochemical Properties :

- The target compound’s molecular weight (233.3 g/mol) is intermediate compared to analogs, suggesting balanced solubility and permeability. For example, the pyrrolopyridine analog (C₁₄H₁₈N₄O) has higher lipophilicity, which may limit aqueous solubility .

- Melting Points : Analogs like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (137–138°C, ) exhibit higher crystallinity than the target compound, which is typically isolated as a solid or oil depending on purification .

Biological Activity: The 3-aminophenyl group in the target compound may enhance interactions with enzymes or receptors requiring hydrogen-bond donors, such as kinase ATP-binding pockets . In contrast, aliphatic chains (e.g., 3-methylbutyl in ) prioritize metabolic stability but may reduce target specificity.

Synthetic Accessibility: The target compound is synthesized via amide coupling (e.g., using 4-fluoro-7-methyl-1H-indole-2-carboxylic acid and 1-(4-(3-aminophenyl)piperazin-1-yl)ethan-1-one, yielding 17% ).

Biological Activity

2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one, also known by its CAS number 1018525-88-6, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O. Its structure includes an aminophenyl group linked to a methylpiperazine moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N3O |

| IUPAC Name | 2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethanone |

| CAS Number | 1018525-88-6 |

| SMILES | CN1CCN(CC1)C(=O)CC2=CC(=CC=C2)N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The aminophenyl group can form hydrogen bonds, while the piperazine moiety can engage with receptors and enzymes, modulating numerous biological pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

- Antidepressant Activity : The piperazine structure is known to influence serotonergic pathways, suggesting potential antidepressant properties.

- Antitumor Effects : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth in various cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to either the aminophenyl or piperazine components significantly affect the biological activity. For instance:

- Substituents on the phenyl ring can enhance binding affinity to target receptors.

- Variations in the piperazine ring can alter pharmacokinetic properties.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antitumor Activity : A study demonstrated that analogs of this compound showed significant inhibitory effects on HCT116 colon cancer cells, with IC50 values in the low micromolar range .

- Serotonin Receptor Interaction : Research has indicated that compounds with similar structures exhibit affinity for serotonin receptors, which may contribute to their antidepressant effects .

- Cytotoxicity Studies : Investigations into cytotoxic effects revealed that certain derivatives could induce cell death in cancer cell lines through apoptotic pathways .

Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one, and what are critical optimization steps?

Answer:

The compound can be synthesized via the Hantzsch reaction , a multicomponent condensation reaction. Key steps include:

- Condensation : Reacting 3-aminophenyl ketone derivatives with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or ethanol) .

- Purification : Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.

- Yield optimization : Adjusting stoichiometry (1:1 molar ratio of ketone to piperazine) and reaction time (typically 12–24 hours).

Validation via elemental analysis and ¹H/¹³C NMR ensures purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the aminophenyl (δ 6.5–7.2 ppm, aromatic protons) and methylpiperazine (δ 2.3–3.1 ppm, N-methyl and piperazine protons) groups. Use DMSO-d₆ as a solvent to resolve amine protons .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion).

- Crystallography :

Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved?

Answer:

Discrepancies (e.g., unexpected bond lengths or torsion angles) require:

- Validation with SHELXL : Refine crystallographic models using restraints for disordered regions. Compare thermal parameters (B-factors) to identify dynamic vs. static disorder .

- DFT calculations : Optimize the molecular geometry computationally (e.g., Gaussian09) and overlay with X-ray structures to validate conformers .

- Complementary techniques : Use FT-IR to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹) and powder XRD to assess bulk crystallinity .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies to enhance pharmacological activity?

Answer:

- Substituent modification :

- Aryl group : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the 3-aminophenyl ring to modulate electron density and receptor binding .

- Piperazine moiety : Replace the 4-methyl group with bulkier substituents (e.g., 4-ethyl or 4-benzyl) to alter lipophilicity and bioavailability .

- Biological assays :

- In vitro : Test cardiotropic activity using isolated rat aortic rings (EC₅₀ determination) .

- In silico docking : Target Hsp90 (PDB ID: 3D0B) to predict binding affinity and guide synthetic modifications .

Advanced: How should researchers design in vivo studies to evaluate cardiotropic effects, considering translational challenges?

Answer:

- Animal models : Use Wistar rats (250–300 g) for hemodynamic studies (e.g., blood pressure monitoring via carotid artery cannulation).

- Dosage : Administer intravenously (1–10 mg/kg) and measure dose-dependent changes in cardiac output (echocardiography) .

- Pharmacokinetics :

- Bioavailability : Assess via LC-MS/MS plasma analysis (Cₘₐₓ and t₁/₂ determination).

- Metabolite profiling : Identify hepatic metabolites (e.g., CYP450-mediated oxidation) using HPLC-UV .

Advanced: What computational approaches are recommended for identifying molecular targets and binding mechanisms?

Answer:

- Molecular docking : Use AutoDock Vina to screen against targets like Hsp90 or β-adrenergic receptors. Set grid boxes around ATP-binding pockets (e.g., Hsp90: residues Leu48, Asp93) .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (100 ns, GROMACS) to analyze stability (RMSD < 2 Å) and key interactions (e.g., hydrogen bonds with Asn51 of Hsp90) .

- Free energy calculations : Compute binding affinities via MM-PBSA to rank derivatives .

Advanced: How can researchers address challenges in crystallizing this compound for structural studies?

Answer:

- Solvent screening : Test mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation.

- Temperature gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 25°C).

- Additives : Introduce trace hexafluorobenzene to promote π-π stacking interactions .

- Data collection : Optimize at synchrotron sources (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.